4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate
Description
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate is a thiazole-derived compound featuring two ester groups at positions 2 and 4 of the heterocyclic ring. The 2-position is substituted with an ethyl ester, while the 4-position carries a benzhydryl (diphenylmethyl) ester. Thiazole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects .
Properties
Molecular Formula |
C20H17NO4S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-O-benzhydryl 2-O-ethyl 1,3-thiazole-2,4-dicarboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-2-24-20(23)18-21-16(13-26-18)19(22)25-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,2H2,1H3 |
InChI Key |
CZIGDNJCMQOPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Thiazoles can undergo various reactions, including electrophilic and nucleophilic substitutions. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions may include derivatives with modified functional groups or side chains.
Scientific Research Applications
Medicinal Chemistry
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate has been studied for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of thiazole compounds often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The thiazole ring is known to play a crucial role in the biological activity of these compounds.
Table 1: Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substitutions | Enhanced lipophilicity and bioavailability |
| Halogen substitutions | Increased potency against specific bacterial strains |
| Functional group additions | Improved selectivity for target enzymes |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies have demonstrated that 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate exhibits activity against a range of Gram-positive and Gram-negative bacteria. This antimicrobial property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.
Case Study: Antibacterial Screening
In a series of studies, derivatives of 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate were tested against various bacterial strains:
- Staphylococcus aureus : Some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Escherichia coli : Select compounds showed significant antibacterial activity with MIC values suggesting effective inhibition.
Therapeutic Potential
Beyond its antimicrobial properties, 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate has been investigated for other therapeutic applications:
Anticancer Activity
Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Mechanism of Action
The exact mechanism by which 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Thiazole Dicarboxylates
Structural and Physicochemical Properties
The key differentiator of 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate is the benzhydryl group, which contrasts with smaller alkyl or aryl substituents in analogous compounds. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
- Steric Effects : The benzhydryl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to smaller esters like ethyl or methyl .
- Solubility : Bulky aromatic groups decrease solubility in polar solvents (e.g., water) but enhance solubility in organic solvents like dichloromethane or toluene .
- Thermal Stability : Steric bulk may enhance thermal stability by hindering degradation pathways, as seen in epoxidized esters with large substituents .
Comparison with Thiophene and Other Heterocyclic Dicarboxylates
While thiophene derivatives (e.g., 2-ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate, CAS 438532-84-4) share structural similarities, their lack of a nitrogen atom in the ring reduces electronic complexity and alters reactivity . Thiophenes are more electron-rich, favoring electrophilic substitution, whereas thiazoles participate in both electrophilic and nucleophilic reactions due to their aromatic nitrogen .
Key Research Findings
Reactivity : The benzhydryl group in 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate slows hydrolysis of the ester bond compared to diethyl analogs, as observed in NMR studies of similar compounds .
Crystallinity : Bulky substituents reduce crystallinity, complicating purification but improving solubility in lipid-rich environments .
Biological Activity
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, which includes sulfur and nitrogen atoms, along with two carboxylate groups and a benzhydryl substituent. Its molecular formula is with a molecular weight of approximately 367.418 g/mol. The unique structural features contribute to its biological activity by enhancing lipophilicity and potential interactions with various biological targets.
Pharmacological Activities
Research indicates that 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate exhibits several notable pharmacological activities:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Its structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Similar compounds in the thiazole family have been reported to possess anti-inflammatory properties. The benzhydryl group may enhance these effects by modulating inflammatory pathways .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. Research has indicated that derivatives of thiazole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
The biological activity of 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate can be attributed to several mechanisms:
- Interaction with Biological Macromolecules : The compound's ability to bind to proteins and nucleic acids may disrupt cellular functions, leading to antimicrobial or anticancer effects.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, thereby exerting its therapeutic effects .
Case Studies
Several studies have explored the biological activity of 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate:
- Antimicrobial Efficacy Study : A recent study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, demonstrating significant antibacterial activity .
- Cytotoxicity Assay : In a study involving human cancer cell lines, the compound was shown to induce apoptosis at concentrations above 50 µg/mL. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Ethylthiazole-4-carboxylic acid | Thiazole ring with carboxylic acid | Simpler structure; less lipophilic |
| Benzothiazole derivatives | Similar heterocyclic structure | Often used in dye production |
| Thiazolidine derivatives | Five-membered ring with sulfur | Known for anti-inflammatory properties |
This table highlights how the benzhydryl substitution in 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate enhances its lipophilicity and biological activity compared to simpler analogs.
Preparation Methods
Introduction of the Benzhydryl Group
The benzhydryl moiety (diphenylmethyl) is introduced via nucleophilic substitution or esterification. Patent data reveals that aryl thioformamides react with thioamide dianions under strongly basic conditions to form dihydrothiazoles, which are subsequently oxidized to thiazoles. For 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate, this step likely involves:
-
Reagents : Benzhydryl chloride or bromide.
-
Conditions : A polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–90°C for 6–12 hours.
-
Base : n-Butyllithium or Grignard reagents to generate the thioamide dianion.
Example Reaction :
Ethyl Esterification
The ethyl carboxylate group is introduced through esterification of the thiazole’s carboxylic acid functionality. This is typically achieved via:
-
Reagents : Ethanol in the presence of a coupling agent (e.g., DCC, EDCI) or acid catalyst (e.g., H₂SO₄).
Side Reactions : Competing hydrolysis of the ester group can occur if moisture is present, necessitating anhydrous conditions.
Optimization and Purification Strategies
Yield Enhancement
Purification Techniques
-
Recrystallization : Ethanol/water mixtures are effective for isolating the final product.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves unreacted starting materials.
Table 1: Comparative Analysis of Synthesis Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiazole Formation | Ethyl Acetate | 25 | Et₃N | 78–85 |
| Benzhydryl Addition | DMF | 85 | n-BuLi | 65–72 |
| Ethyl Esterification | Ethanol | 78 | H₂SO₄ | 88–92 |
Challenges and Limitations
Q & A
Basic: What are the optimal synthetic routes for 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate, and how can yield be improved?
Methodological Answer:
Key steps include solvent selection (e.g., DMSO for reflux), catalyst optimization (e.g., palladium or copper catalysts for cross-coupling), and purification via recrystallization or column chromatography . Yield improvement strategies involve statistical experimental design (e.g., factorial design) to identify critical parameters like reaction time, temperature, and stoichiometry . For example, refluxing for 18 hours under reduced pressure followed by ice-water quenching improved yields to 65% in analogous thiazole syntheses .
Advanced: How can computational modeling predict reaction pathways for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can map potential intermediates and transition states. ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal conditions by analyzing activation energies and thermodynamic stability . For instance, state-of-the-art software (e.g., Gaussian or ORCA) can simulate thiazole ring formation and esterification steps to guide catalyst selection .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) and elemental analysis verify molecular weight and purity (>95%) . For example, ¹H NMR data in CDCl₃ can distinguish benzhydryl protons from ethyl ester groups .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
Byproducts often arise from competing reactions (e.g., hydrolysis of esters or thiazole ring opening). Mechanistic studies using isotopic labeling (e.g., ¹⁸O tracing) or in-situ IR monitoring can identify pathways. Computational tools like transition state theory predict side reactions, while LC-MS isolates and characterizes impurities . For example, trace water in DMSO may hydrolyze ester groups, necessitating rigorous solvent drying .
Basic: How can purification protocols minimize impurities in the final product?
Methodological Answer:
Recrystallization (water-ethanol mixtures) and flash chromatography (silica gel, hexane/ethyl acetate gradients) are standard. Solvent polarity adjustments enhance crystal lattice formation, while TLC monitors fraction purity. For polar byproducts, ion-exchange resins or membrane filtration (e.g., nanofiltration) may improve separation .
Advanced: How do structural modifications impact biological or catalytic activity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., halogenated aryl groups) and testing activity via enzymatic assays or catalytic cycles. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while QSAR models correlate electronic/steric parameters with observed activity . For example, fluorinated analogs may enhance metabolic stability .
Basic: What experimental design principles optimize reaction conditions?
Methodological Answer:
Factorial design (e.g., 2³ designs) tests variables like temperature, catalyst loading, and solvent ratios. Response surface methodology (RSM) models interactions between factors, while ANOVA identifies statistically significant parameters. For thiazole syntheses, central composite designs reduced trial numbers by 40% while maximizing yield .
Advanced: How can reactor design improve scalability for gram-to-kilogram synthesis?
Methodological Answer:
Continuous-flow reactors enhance heat/mass transfer and reduce side reactions compared to batch systems. Computational fluid dynamics (CFD) simulates mixing efficiency, while membrane reactors separate products in-situ. For esterification steps, packed-bed reactors with immobilized lipases show promise for green chemistry applications .
Basic: What stability tests ensure compound integrity under storage conditions?
Methodological Answer:
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves shelf life for hygroscopic compounds. For photo-sensitive derivatives, amber vials and antioxidant additives (e.g., BHT) prevent radical-mediated decomposition .
Advanced: How do thermodynamic and kinetic studies inform reaction optimization?
Methodological Answer:
Isothermal titration calorimetry (ITC) measures enthalpy changes, while Eyring plots derive activation parameters (ΔH‡, ΔS‡). Kinetic modeling (e.g., pseudo-first-order approximations) identifies rate-limiting steps. For thiazole formation, Arrhenius studies revealed a ΔH‡ of 85 kJ/mol, guiding temperature optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
